1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
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Overview
Description
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, and a methyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine typically involves the reaction of 4-bromo-3-chloroaniline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups on the phenyl ring, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industrial Chemistry: It is used as an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine and chlorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The piperazine ring can also play a role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-chlorophenyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(4-Bromo-3-chlorophenyl)ethanone: Contains a ketone group instead of a piperazine ring.
4-Bromo-3-chlorophenylboronic acid: Contains a boronic acid group instead of a piperazine ring.
Uniqueness
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, as well as the methyl group on the piperazine ring. These structural features can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFKZPPPWIQFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236183 |
Source
|
Record name | Piperazine, 1-(4-bromo-3-chlorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426958-37-3 |
Source
|
Record name | Piperazine, 1-(4-bromo-3-chlorophenyl)-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(4-bromo-3-chlorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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